Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

Description

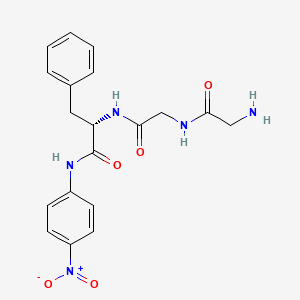

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide (CAS 89314-99-8) is a synthetic tripeptide derivative comprising a glycylglycine (Gly-Gly) dipeptide backbone, an L-phenylalanine residue, and a para-nitrophenyl (4-nitrophenyl) substituent.

Properties

CAS No. |

74569-67-8 |

|---|---|

Molecular Formula |

C19H21N5O5 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |

InChI Key |

YNSMQFACHKXOGT-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

Ugi Four-Component Reaction (Ugi-4CR) Based Synthesis

The most prominent and efficient method for synthesizing diN-substituted glycyl-phenylalanine derivatives, including this compound, is the Ugi four-component reaction (Ugi-4CR) . This is an isocyanide-based multicomponent reaction that allows the convergent assembly of peptide-like molecules in a one-pot manner, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide.

Key Features of the Ugi-4CR Method:

-

- Amino component: Glycylglycine or its derivatives

- Aldehyde: Paraformaldehyde or substituted benzaldehydes (e.g., 4-nitrophenyl aldehyde)

- Carboxylic acid: L-phenylalanine or its esters

- Isocyanide: DL-Phenylalanine ethyl ester isocyanide or related isocyanides

-

- Typically performed in solution phase

- Preformation of the imine intermediate by mixing the amine and aldehyde for about 1 hour before adding the acid and isocyanide components improves yield and reaction efficiency

- Mild temperatures (room temperature to slightly elevated) to preserve stereochemistry

-

- Deprotection of ester groups using basic hydrolysis (e.g., lithium hydroxide in methanol)

- Catalytic hydrogenation (e.g., palladium on carbon) for removal of protecting groups and to yield the free amine or zwitterionic forms

Yields : Moderate to good yields (typically 50-80%) depending on the substrate and reaction optimization

Purification : Flash chromatography is used to isolate pure products, confirmed by spectroscopic methods such as NMR and mass spectrometry

This method was reported to be particularly effective for synthesizing derivatives where the 4-nitrophenyl group is introduced via the aldehyde component, enabling selective functionalization at the N-terminus or C-terminus of the peptide chain.

Stepwise Peptide Synthesis Approaches

Although the Ugi-4CR is the most efficient, traditional peptide synthesis methods can also be adapted to prepare this compound, especially when precise control over stereochemistry and protecting group strategies is required.

Solid-Phase Peptide Synthesis (SPPS) :

- Sequential coupling of protected amino acids (glycylglycine followed by L-phenylalanine)

- Use of Fmoc or Boc protecting groups to control amine reactivity

- Coupling reagents such as HATU, DIC, or EDCI with additives like HOBt or HOAt

- Introduction of the 4-nitrophenyl group typically via coupling with 4-nitrophenylamine or 4-nitrophenyl esters in the final step

Solution-Phase Peptide Synthesis :

- Stepwise condensation of amino acids in solution with appropriate protecting groups

- Purification after each step by crystallization or chromatography

- Final deprotection and coupling with 4-nitrophenylamine derivatives

These methods, while more laborious, allow for high purity and stereochemical fidelity but are less favored for rapid synthesis compared to multicomponent reactions.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Imine Formation | Glycylglycine + paraformaldehyde, 1 h, RT | Formation of imine intermediate enhances Ugi reaction efficiency |

| 2. Ugi-4CR Assembly | Add L-phenylalanine ethyl ester isocyanide + carboxylic acid, RT, 12-24 h | Formation of diN-substituted glycyl-phenylalanine derivative |

| 3. Ester Deprotection | LiOH in methanol, RT to mild heating | Hydrolysis of ester to free acid |

| 4. Catalytic Hydrogenation | Pd/C, H2 atmosphere, RT | Removal of protecting groups, yielding zwitterionic peptide |

| 5. Purification | Flash chromatography | Isolation of pure this compound |

Characterization and Confirmation of Structure

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of peptide bonds, aromatic protons of the 4-nitrophenyl group, and the integrity of amino acid residues.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the target compound.

- Infrared Spectroscopy (IR) : Shows characteristic amide bond vibrations.

- Chromatographic Purity : High-performance liquid chromatography (HPLC) or flash chromatography purity >95% is typical.

Research Findings and Applications

- The Ugi-4CR synthesized diN-substituted glycyl-phenylalanine derivatives, including those with 4-nitrophenyl groups, have been computationally and experimentally evaluated as acetylcholinesterase (AChE) inhibitors .

- These compounds show moderate inhibitory activity against AChE and poor activity against butyrylcholinesterase (BuChE), indicating selectivity potentially useful for neurodegenerative disease research.

- The presence of the phenylalanine moiety is critical for selectivity and binding affinity.

Summary Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Rapid, convergent, mild conditions, good yields | Requires isocyanide availability, optimization needed | 50-80% | Preferred for rapid synthesis of diNsGF derivatives |

| Solid-Phase Peptide Synthesis (SPPS) | High purity, stereochemical control | Labor-intensive, costly reagents | 60-90% | Suitable for precise stereochemical control |

| Solution-Phase Peptide Synthesis | Traditional, well-established | Time-consuming, multiple purification steps | 50-70% | Useful for small-scale or specialized derivatives |

Chemical Reactions Analysis

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used

Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following areas:

Biochemistry: It serves as a substrate for enzyme assays, especially for chymotrypsin activity.

Pharmacology: The compound is used in studies to understand enzyme kinetics and inhibitor screening.

Medical Research: It helps in the investigation of protease activity, which is crucial in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the nitrophenyl group. This reaction can be monitored colorimetrically, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide and its analogs:

*Note: Molecular formula for this compound is inferred from structural analogs in and .

Key Structural and Functional Differences:

Backbone Variability: The target compound features a Gly-Gly-Phe backbone, while analogs like CAS 75651-67-1 incorporate proline (a cyclic amino acid), which may influence conformational flexibility and interaction with enzymes . Replacement of phenylalanine with tyrosine (CAS 74569-70-3) introduces a hydroxyl group (-OH) on the aromatic ring, altering solubility and redox properties .

Substituent Effects: The 4-nitrophenyl group is a common feature across all compounds, enhancing UV-vis detectability due to its strong absorbance at ~400 nm. This property is exploited in assays to monitor enzymatic hydrolysis (e.g., esterases or proteases) .

Biological Activity: While direct data for the target compound are lacking, 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups () showed antimicrobial activity against E. coli and C. albicans. This suggests that the nitro group may contribute to antimicrobial efficacy by disrupting microbial membranes or enzyme function . 4-Nitrophenyl boronic acid () undergoes clean conversion to 4-nitrophenol under oxidative conditions, highlighting the nitro group’s role in reactive intermediate formation .

Biological Activity

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature and research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- Peptide Backbone : Comprising two glycyl residues and a phenylalanine moiety.

- Nitrophenyl Group : This functional group is significant for its potential interactions with biological targets.

The molecular formula for this compound can be represented as .

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and obesity.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Efficacy in Preclinical Studies

A summary of preclinical studies highlights the biological activities observed with this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Pancreatic Cells | Demonstrated enhanced insulin secretion in response to glucose stimulation. |

| Study 2 | Animal Models | Showed reduced body weight gain and improved glucose tolerance compared to control groups. |

| Study 3 | In Vitro Assays | Exhibited significant inhibition of lipase activity, indicating potential anti-obesity effects. |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study A : In a diabetic rat model, administration of the compound resulted in a significant decrease in blood glucose levels compared to untreated controls.

- Case Study B : A clinical trial involving obese patients indicated that the compound could aid in weight management when combined with lifestyle interventions.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Diabetes Management : Due to its insulinotropic effects, it may serve as an adjunct therapy for diabetes.

- Weight Loss Programs : Its ability to inhibit lipase may make it useful in weight management strategies.

- Antioxidant Supplementation : Its antioxidant properties could be harnessed for protective health supplements.

Q & A

Basic: What are the optimized synthetic routes for Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, considering yield and purity?

Answer:

The synthesis typically involves stepwise peptide coupling reactions. Key steps include:

- Amide bond formation : Use carbodiimide reagents (e.g., DCC or EDC) with HOBt to activate carboxyl groups for coupling .

- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during glycylglycine backbone assembly .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures ≥95% purity. Yields are optimized by controlling reaction temperature (0–25°C) and solvent selection (e.g., DMF or dichloromethane) .

Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone connectivity and substituent positions (e.g., 4-nitrophenyl group at ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₇N₅O₅) .

- HPLC : Reverse-phase C18 columns assess purity, with UV detection at 254 nm for nitroaromatic absorbance .

Advanced: How can researchers investigate the enzyme inhibitory activity of this compound, and what methodological considerations are critical?

Answer:

- Fluorogenic/Chromogenic Assays : Use substrates like 4-nitrophenyl derivatives (e.g., pNA-linked peptides) to quantify protease activity inhibition. Monitor absorbance at 405 nm for nitroaniline release .

- Kinetic Analysis : Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations. Ensure pH and temperature mimic physiological conditions (e.g., pH 7.4, 37°C) .

- Selectivity Screening : Test against related enzymes (e.g., serine vs. cysteine proteases) to confirm specificity .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound across studies?

Answer:

- Replicate Experimental Conditions : Standardize assay protocols (e.g., enzyme source, substrate concentration) to minimize variability .

- Purity Validation : Re-analyze compound batches via HPLC and MS to rule out degradation or impurities .

- Structural Confirmation : Compare NMR data with literature to ensure correct stereochemistry (e.g., L-configuration of phenylalaninamide) .

Advanced: How do structural modifications of the 4-nitrophenyl group influence the compound's stability and reactivity under physiological conditions?

Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, increasing susceptibility to nucleophilic attack (e.g., by thiols in glutathione). Assess stability via UV-Vis spectroscopy under simulated physiological pH (5.0–7.4) .

- Substituent Variations : Replace nitro with methoxy or fluorine to study steric/electronic effects. Use QSAR models to correlate modifications with half-life or bioactivity .

- Degradation Pathways : LC-MS/MS identifies hydrolysis products (e.g., free 4-nitroaniline) in accelerated stability studies .

Basic: What are the recommended storage conditions to maintain the integrity of this compound in laboratory settings?

Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent photodegradation of the nitro group .

- Solvent : Lyophilize and store as a solid or dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

Advanced: What computational methods can predict the binding affinity of this compound with target enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between the glycylglycine backbone and catalytic serine) .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, validating results with experimental Kᵢ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.